(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile
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Overview
Description
(E)-1-(1H-1,3-benzimidazol-2-yl)-2-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-1-ethenyl cyanide is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a furan ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-1,3-benzimidazol-2-yl)-2-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-1-ethenyl cyanide typically involves multi-step organic reactions The process begins with the preparation of the benzimidazole and furan intermediates, followed by their coupling through a vinylation reaction
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1H-1,3-benzimidazol-2-yl)-2-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-1-ethenyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(E)-1-(1H-1,3-benzimidazol-2-yl)-2-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-1-ethenyl cyanide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (E)-1-(1H-1,3-benzimidazol-2-yl)-2-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-1-ethenyl cyanide exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Carboxymethyl chitosan: A biocompatible polymer with various biomedical applications.
Uniqueness
(E)-1-(1H-1,3-benzimidazol-2-yl)-2-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-1-ethenyl cyanide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C22H16N4O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C22H16N4O3/c1-13-14(2)20(26(27)28)9-8-17(13)21-10-7-16(29-21)11-15(12-23)22-24-18-5-3-4-6-19(18)25-22/h3-11H,1-2H3,(H,24,25)/b15-11+ |
InChI Key |
OJXJBQATLMYHMV-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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